5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl-
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Overview
Description
5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are found in various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- typically involves the reaction of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water. This reaction yields the desired thiazole derivative after further treatment .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like methanol or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, fungicides, and biocides
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially activating or inhibiting enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
5-Thiazolecarboxylic acid, 2-[[[3-methoxy-4-(1-methylethoxy)phenyl]methyl]amino]-4-methyl- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
CAS No. |
927993-45-1 |
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Molecular Formula |
C16H20N2O4S |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
2-[(3-methoxy-4-propan-2-yloxyphenyl)methylamino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C16H20N2O4S/c1-9(2)22-12-6-5-11(7-13(12)21-4)8-17-16-18-10(3)14(23-16)15(19)20/h5-7,9H,8H2,1-4H3,(H,17,18)(H,19,20) |
InChI Key |
KMAQFVMBQOSEBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NCC2=CC(=C(C=C2)OC(C)C)OC)C(=O)O |
Origin of Product |
United States |
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